molecular formula C20H23ClFN5O B5589825 4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

Cat. No. B5589825
M. Wt: 403.9 g/mol
InChI Key: PFQYFUMARAEYJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the specified chemical structure often involves complex reactions including reductive amination, amide hydrolysis, and N-alkylation. For instance, compounds such as 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine have been synthesized through these methods, indicating potential pathways for synthesizing the target compound (Yang Fang-wei, 2013).

Molecular Structure Analysis

X-ray analysis has been utilized to determine the crystal and molecular structures of similar compounds, revealing intricate details such as dihedral angles, planarity, and hydrogen bonding interactions (S. Özbey et al., 1998). These analyses are crucial for understanding the spatial arrangement and potential reactivity of the target compound.

Chemical Reactions and Properties

Compounds with similar structures have exhibited a range of chemical behaviors, including the formation of various substituted amides and pyrimidine derivatives. These reactions are often temperature-sensitive and can lead to the creation of novel compounds with distinct chemical properties (A. Eleev et al., 2015).

Physical Properties Analysis

The synthesis of related compounds has highlighted their physical properties, such as solubility and crystallization patterns. For instance, certain derivatives have demonstrated poor water solubility at physiological pH, influencing their potential applications (P. Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds are extensively studied through their interactions and binding affinities, as seen in receptor binding assays. These studies provide insights into the potential biological activities and applications of the compounds (Yang Fang-wei, 2013).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN5O/c21-17-14-15(22)4-5-16(17)19(28)26-12-10-25(11-13-26)18-6-7-23-20(24-18)27-8-2-1-3-9-27/h4-7,14H,1-3,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQYFUMARAEYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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